molecular formula C21H18FN3O4S B2920195 2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251606-40-2

2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2920195
CAS RN: 1251606-40-2
M. Wt: 427.45
InChI Key: FXISGEWYWFSYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Fluorescent Applications

Compounds with structural elements similar to the specified chemical have been studied for their unique photophysical properties, such as solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These characteristics make them suitable for applications in developing new fluorescent materials or probes for biological and chemical sensing. For instance, thiazole-conjugated pyridinium complexes exhibit distinctive absorption and emission properties that can be tuned by solvent polarity, which could be leveraged for designing advanced optical materials or sensors (Li et al., 2009).

Antimicrobial Agents

Derivatives of thiadiazole, a core component in the target compound, have been synthesized and evaluated for their antimicrobial properties. Such compounds, including formazans derived from Mannich bases of thiadiazole derivatives, have shown moderate activity against bacterial and fungal strains, indicating potential utility in developing new antimicrobial agents (Sah et al., 2014).

Cytotoxic Agents

The structural analogs of the target compound have been designed and synthesized with potential applications as cytotoxic agents. The crystal structures and spectral data of such compounds have been extensively studied, providing a foundation for developing novel anticancer drugs. These compounds' cytotoxic activities are of particular interest for cancer research, suggesting a pathway to new therapeutic agents (Gündoğdu et al., 2017).

Electronic and Structural Properties for Material Science

Research into polymers and copolymers containing thiadiazole and related moieties has revealed significant insights into their electronic and structural properties. These findings have implications for material science, particularly in developing advanced materials for electronic devices, solar cells, and light-emitting diodes. The detailed study of such copolymers' conformational behavior and electronic properties provides a blueprint for novel material design (Justino et al., 2013).

Insecticidal Properties

Innovative heterocycles incorporating the thiadiazole moiety have been synthesized and assessed for their insecticidal properties against specific pests, such as the cotton leafworm. This application is crucial for agricultural science, where developing new, effective, and safer insecticides remains a constant need. The structural versatility of thiadiazole derivatives opens up new avenues for agrochemical research (Fadda et al., 2017).

properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]-4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-15-4-8-17(9-5-15)25-20-19(3-2-12-23-20)30(27,28)24(21(25)26)13-14-29-18-10-6-16(22)7-11-18/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXISGEWYWFSYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.